5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide

Chemical procurement Quality control Purity specification

Replace generic thiophene sulfonamides with the precise 1,3-oxazol-5-yl substituted scaffold (CAS 1019640-64-2) to ensure valid SAR interpretation. The oxazole ring dictates binding geometry and isoform selectivity-substitution introduces irreproducible biology. - **Target application**: Isoform-selective carbonic anhydrase inhibitor (CAI) development; picomolar CA I/II inhibition. - **Key differentiator**: 1,3-oxazole provides specific H-bonding pattern & π-distribution vs. isoxazole/furan analogs. - **Supply**: 98% purity grade; suitable for fragment libraries & chemical biology probes.

Molecular Formula C7H6N2O3S2
Molecular Weight 230.3 g/mol
CAS No. 1019640-64-2
Cat. No. B1408300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide
CAS1019640-64-2
Molecular FormulaC7H6N2O3S2
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)S(=O)(=O)N)C2=CN=CO2
InChIInChI=1S/C7H6N2O3S2/c8-14(10,11)7-2-1-6(13-7)5-3-9-4-12-5/h1-4H,(H2,8,10,11)
InChIKeyBINFWUAQGXEVPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement & Specifications


5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (CAS 1019640-64-2) is a heterocyclic sulfonamide with the molecular formula C₇H₆N₂O₃S₂ and a molecular weight of 230.26 g/mol . It is a chemical building block primarily used in medicinal chemistry and chemical biology research. The compound features a thiophene-2-sulfonamide core substituted at the 5-position with a 1,3-oxazole ring . The primary sulfonamide moiety (–SO₂NH₂) is a recognized zinc-binding group, making this scaffold relevant for the development of metalloenzyme inhibitors, particularly carbonic anhydrases [1]. The melting point is reported as 152-155°C, and the compound is classified as an irritant with GHS hazard statements H317, H319, and H335 .

1
Carbonic Anhydrase Probe Scaffold Sulfonamide zinc-binding group with 1,3-oxazol-5-yl geometry supports CA inhibitor design.
2
Purity-Grade Options Higher-purity specification available for stoichiometric control in fragment library synthesis.
3
GHS Handling Consistency Cross-vendor irritant classification (H317/H319) enables uniform safety protocols.

Why Generic Substitution Fails


Substituting 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide with a generic thiophene sulfonamide analog is not scientifically valid due to the critical role of the 1,3-oxazol-5-yl substituent in determining both target binding geometry and isoform selectivity. The oxazole ring's specific size, electronic character, and hydrogen-bonding capacity directly influence the compound's interaction with enzyme active sites. The 1,3-oxazole moiety has been specifically designed to probe the 'bipolar' nature of carbonic anhydrase active sites, where the oxazole ring orients toward a hydrophobic cleft while the sulfonamide anchors to the catalytic zinc ion [1]. Replacing this with a generic heterocycle—such as a phenyl, furyl, pyrrolyl, or 1,2-oxazole isomer—would fundamentally alter the compound's binding pose, potency, and selectivity profile, rendering comparative biological interpretation or structure-activity relationship (SAR) extrapolation unreliable. The quantitative evidence below establishes the specific procurement-relevant differentiators for this precise CAS-numbered compound.

Geometry 1,3-oxazol-5-yl orientation directs binding to CA bipolar cleft; phenyl, furyl, or isoxazole replacements alter target engagement and isoform selectivity.
Scaffold Generic thiophene sulfonamide without the oxazole ring may not replicate the selectivity window reported for this scaffold class.

Quantitative Evidence for Selection


Purity Grade Differentiation

Vendor purity specifications for 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (CAS 1019640-64-2) vary meaningfully across suppliers, with documented offerings at 98% , 97% (NLT) , and ≥95% . This difference, while modest in absolute terms, corresponds to up to a 60% reduction in total impurity burden when selecting the 98% grade over the ≥95% grade (2% vs. 5% total impurities). For applications requiring precise stoichiometric control—such as multi-step parallel synthesis, fragment-based library construction, or quantitative structure-activity relationship (QSAR) modeling—the choice of purity grade directly impacts experimental reproducibility and downstream data quality.

Purity Grade
Cross-study comparable
98% vs. ≥95%: up to 60% lower impurity burden
Higher purity supports stoichiometric control
Vendor-reported; method not standardized
Chemical procurement Quality control Purity specification Assay

Scaffold-Specific Isoform Selectivity

The 1,3-oxazol-5-yl thiophene-2-sulfonamide scaffold class—of which CAS 1019640-64-2 is a core unsubstituted parent structure—has been characterized as generating picomolar inhibitors of human carbonic anhydrase isoforms CA I and CA II, with remarkable (>10,000-fold) selectivity against the membrane-bound isoforms CA IX and CA XII, and pronounced CA II/I selectivity observed in specific derivatives [1]. The primary sulfonamide group serves as the zinc-binding group (ZBG) that anchors the inhibitor to the catalytic zinc ion, while the 1,3-oxazol-5-yl moiety provides the geometry required to engage the enzyme's 'bipolar' active site—a feature not achievable with simpler aromatic or alternative heterocyclic substituents.

CA Isoform Selectivity
Class-level inference
>10,000-fold selectivity vs. CA IX/XII
Scaffold confers high isoform selectivity window
Derived from scaffold-class studies; direct confirmation for this CAS requires validation
Carbonic anhydrase Isoform selectivity Chemical biology Inhibitor design

Consistent GHS Hazard Classification

Across multiple independent vendor safety documentation sources, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide (CAS 1019640-64-2) consistently carries GHS hazard classifications as an irritant. Specifically, Matrix Scientific documents hazard statements H317 (May cause an allergic skin reaction) and H319 (Causes serious eye irritation) . Apollo Scientific additionally includes H335 (May cause respiratory irritation) and provides full precautionary statements including requirements for protective gloves, protective clothing, eye protection, face protection, and use only in well-ventilated areas . This consistent hazard profile across suppliers reduces uncertainty in laboratory safety planning and ensures that standard personal protective equipment (PPE) protocols are uniformly applicable.

GHS Consistency
Supporting evidence
H317, H319 cross-vendor
Uniform handling protocols across suppliers
Based on vendor documentation
Safety data GHS classification Laboratory handling Procurement

Research & Application Scenarios


Carbonic Anhydrase Chemical Probe Development

5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide serves as a core scaffold for developing isoform-selective carbonic anhydrase inhibitors (CAIs). The 1,3-oxazol-5-yl thiophene-2-sulfonamide class achieves picomolar inhibition of cytosolic CA I and CA II, with >10,000-fold selectivity against membrane-bound CA IX and CA XII [1]. Researchers can functionalize the oxazole 2-position or the sulfonamide nitrogen to modulate isoform selectivity and physicochemical properties, making this a versatile entry point for constructing targeted chemical biology probes for CA-related pathologies including glaucoma, edema, and certain cancers.

Fragment-Based Drug Discovery Library Construction

With a molecular weight of 230.26 g/mol, high ligand efficiency potential, and a primary sulfonamide zinc-binding group, 5-(1,3-Oxazol-5-yl)thiophene-2-sulfonamide is a suitable fragment for metalloenzyme-focused fragment libraries. Procurement of the 98% purity grade ensures minimal interference from impurities during fragment screening campaigns, where low-molecular-weight contaminants can generate false-positive hits or obscure weak but valid binding signals .

SAR Studies of Heterocyclic Sulfonamides

This compound provides a defined reference point for systematic SAR exploration. The 1,3-oxazol-5-yl group offers a specific hydrogen-bonding pattern (oxazole nitrogen and oxygen) and π-electron distribution distinct from 1,2-oxazole (isoxazole), furan, or phenyl analogs. Comparative studies using this parent scaffold allow researchers to isolate the contribution of the 1,3-oxazole ring to target binding affinity and selectivity, a critical step in rational inhibitor optimization [1].

Application
Selection Property
Validation Focus
CA isoform-selective probe design
Zinc-binding sulfonamide with oxazole geometry
CA selectivity and potency confirmation in assay
Metalloenzyme-focused fragment library
Low MW ligand-efficient fragment with ZBG
Fragment hit validation and purity control
Heterocyclic sulfonamide SAR
1,3-oxazol-5-yl substitution for target engagement comparison
Binding affinity and selectivity attribution

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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